Ethyl 3-amino-2-chloroisonicotinate
Description
Properties
IUPAC Name |
ethyl 3-amino-2-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJNGJZSOWFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258384 | |
| Record name | Ethyl 3-amino-2-chloro-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-41-1 | |
| Record name | Ethyl 3-amino-2-chloro-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-2-chloro-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ethyl 2-Chloro-3-Methylisonicotinate
- Molecular Formula: C₉H₁₀ClNO₂
- Molecular Weight : 199.63 g/mol
- CAS No.: 301666-92-2
- Key Substituents : Chloro (C2), methyl (C3), ethyl ester (C4).
- Comparison: The methyl group at C3 is less polar and electron-donating compared to the amino group in the target compound. This reduces nucleophilicity at the ring and may lower solubility in polar solvents. Applications: Likely used in intermediates for agrochemicals or ligands in catalysis, given its steric bulk and stability .
Ethyl 2-Chloro-3-Nitroisonicotinate
- Molecular Formula : C₈H₇ClN₂O₄
- Molecular Weight : 231.61 g/mol
- CAS No.: 1334147-28-2
- Key Substituents : Chloro (C2), nitro (C3), ethyl ester (C4).
- Comparison: The nitro group is strongly electron-withdrawing, making the pyridine ring more electrophilic.
Methyl 3-Amino-2-Chloroisonicotinate
- Molecular Formula : C₇H₇ClN₂O₂ (inferred from )
- CAS No.: 353281-15-9
- Key Substituents: Amino (C3), chloro (C2), methyl ester (C4).
- Comparison: The methyl ester reduces molecular weight (vs. Applications: Likely a precursor for pharmaceuticals, leveraging the amino group’s reactivity for further functionalization .
3-Amino-2,6-Dichloroisonicotinic Acid
- Molecular Formula : C₆H₄Cl₂N₂O₂
- CAS No.: 353277-27-7
- Key Substituents: Amino (C3), chloro (C2 and C6), carboxylic acid (C4).
- Comparison: The carboxylic acid group (vs. ester) increases acidity (pKa ~2-3), enhancing bioavailability but reducing cell membrane permeability. Applications: Potential use in metal-chelating agents or bioactive molecules due to its dual chloro substituents .
Data Table: Key Properties of Compared Compounds
Key Research Findings
- Electronic Effects: Amino groups enhance ring nucleophilicity, enabling reactions like Buchwald-Hartwig amination, whereas nitro groups direct electrophilic substitution to specific positions .
- Solubility Trends : Ethyl esters exhibit lower water solubility than methyl esters or carboxylic acids, impacting their use in biological systems .
- Synthetic Utility: Nitro-substituted derivatives are critical for introducing amino groups via reduction, but their synthesis requires stringent safety protocols .
Preparation Methods
Reaction Overview
The most well-documented method involves a two-step process:
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Nitration and Esterification : Starting from 2-amino-4-picoline, nitration yields 4-methyl-3-nitropyridin-2-amine, which is converted to ethyl 2-chloro-3-nitroisonicotinate via chlorination and esterification.
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Iron-Mediated Reduction : The nitro group is reduced to an amino group using iron in an acidic ethanol-water system.
Detailed Procedure and Conditions
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Starting Material : Ethyl 2-chloro-3-nitroisonicotinate (synthesized from 2-amino-4-picoline).
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Reduction Agents : Iron powder, hydrochloric acid, ethanol, and water.
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Key Conditions :
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Molar Ratio : Iron powder in excess (5:1 molar ratio relative to substrate).
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Temperature : Reflux (70–80°C).
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Reaction Time : 2 hours.
-
Mechanistic Insights
The reduction proceeds via the formation of Fe²⁺ ions in acidic media, which facilitate the transfer of electrons to the nitro group, converting it to an amino group. The ester moiety remains intact due to its stability under acidic conditions.
Optimization and Scalability
Solvent and Catalyst Effects
Challenges and Solutions
-
Byproduct Formation : Over-reduction or dechlorination is mitigated by controlling iron quantity and reaction time.
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Purification : Column chromatography (hexane/EtOAc) achieves >95% purity.
Data Summary of Key Steps
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitration of 2-amino-4-picoline | HNO₃, H₂SO₄, 35–40°C, 24 h | 38% | 90% |
| Chlorination & Esterification | POCl₃, PCl₅, ethanol, reflux, 2 h | 81% | 92% |
| Iron-Mediated Reduction | Fe, HCl, EtOH/H₂O, reflux, 2 h | 89% | 95% |
Alternative Approaches and Limitations
Microwave-Assisted Hydrazine Reactions
While not directly applied to ethyl 3-amino-2-chloroisonicotinate, microwave-assisted reactions using hydrazine hydrate have been explored for analogous chloroisonicotinate derivatives. However, these methods prioritize hydrazide formation over amino group introduction and are less efficient for this target compound.
Catalytic Hydrogenation
Palladium/carbon (Pd/C) catalytic hydrogenation is a potential alternative, but no literature directly supports its use for this substrate. Risks of dechlorination or over-reduction make iron reduction more favorable.
Research Findings and Applications
Q & A
Q. How to analyze intermolecular interactions in co-crystals of this compound?
- Methodological Answer : Prepare co-crystals with carboxylic acid co-formers (e.g., succinic acid). Characterize via PXRD (Powder X-ray Diffraction) and DSC (Differential Scanning Calorimetry). Use Hirshfeld surfaces (CrystalExplorer) to map close contacts (e.g., N–H···O hydrogen bonds). Compare dissolution rates vs. pure API (Active Pharmaceutical Ingredient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
